molecular formula C18H21N3OS B248433 {4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone

{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone

Cat. No. B248433
M. Wt: 327.4 g/mol
InChI Key: QGEBHBPCCXVNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of {4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is thought to be responsible for its potential antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. It has also been shown to reduce the levels of stress hormones, such as cortisol, which are associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone in lab experiments is its high selectivity and potency. It has been shown to have a high affinity for serotonin and dopamine receptors, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied and evaluated.

Future Directions

There are several future directions that can be explored in the study of {4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the development of new antidepressant and antipsychotic drugs. Additionally, further studies are needed to evaluate its safety and toxicity in humans.

Synthesis Methods

The synthesis of {4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone involves the reaction of 4-(methylthio)benzyl chloride and 3-pyridylmethanamine in the presence of a base, such as potassium carbonate, in an organic solvent, such as acetonitrile. The reaction yields the desired product as a white solid, which can be purified by recrystallization.

Scientific Research Applications

{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone has been studied extensively for its potential applications in various fields of scientific research. It has shown promising results in drug discovery, particularly in the development of new antidepressant and antipsychotic drugs. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C18H21N3OS/c1-23-17-6-4-15(5-7-17)14-20-9-11-21(12-10-20)18(22)16-3-2-8-19-13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

QGEBHBPCCXVNLO-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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